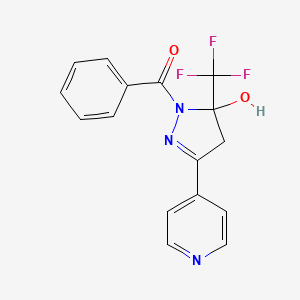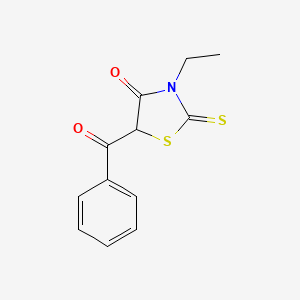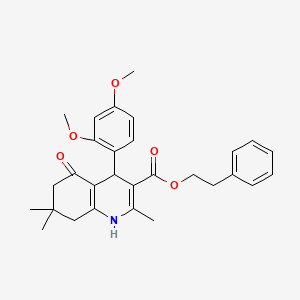![molecular formula C19H22N2O4 B5086230 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B5086230.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide (also known as URB597) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which has been shown to produce analgesic, anxiolytic, and antidepressant effects.
作用機序
URB597 works by selectively inhibiting FAAH, an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a naturally occurring cannabinoid that binds to the CB1 receptor in the brain, producing analgesic, anxiolytic, and antidepressant effects. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which enhances the activity of the endocannabinoid system.
Biochemical and Physiological Effects
URB597 has been shown to produce a range of biochemical and physiological effects in animal models. In addition to its analgesic, anxiolytic, and antidepressant effects, URB597 has been shown to produce anti-inflammatory effects, reduce seizures, and improve cognitive function. URB597 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
URB597 has several advantages as a research tool. It is a selective inhibitor of FAAH, meaning that it does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological and pathological processes. However, URB597 has several limitations as well. It has a short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, URB597 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on URB597. One area of interest is the potential use of URB597 as a treatment for chronic pain. Clinical trials have shown that URB597 is safe and well-tolerated in humans, and further studies are needed to determine its efficacy in treating pain. Another area of interest is the potential use of URB597 as a treatment for anxiety and depression. Preclinical studies have shown promising results, and clinical trials are needed to determine its efficacy in humans. Finally, further studies are needed to determine the long-term effects of URB597 on the endocannabinoid system and other physiological processes.
合成法
URB597 was first synthesized by scientists at the University of Urbino in Italy in 2003. The synthesis method involves the reaction of 3,4-dimethoxybenzylamine with 2-methylphenylacetyl chloride, followed by reduction with lithium aluminum hydride. The resulting product is then treated with ethyl chloroformate and N,N-diisopropylethylamine to yield URB597.
科学的研究の応用
URB597 has been extensively studied for its potential therapeutic applications. In preclinical studies, URB597 has been shown to produce analgesic effects in animal models of pain, including inflammatory and neuropathic pain. URB597 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-6-4-5-7-15(13)21-19(23)18(22)20-11-10-14-8-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZVODXCICZMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5086154.png)

![2-cyano-3-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]-2-propenethioamide](/img/structure/B5086169.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B5086182.png)

![4-chloro-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5086193.png)

![methyl 4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5086199.png)
![ethyl 4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5086220.png)



![2-[(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)methyl]-4-bromophenol ethanedioate (salt)](/img/structure/B5086248.png)
